2-(3-methylphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione

Medicinal Chemistry Lipophilicity SAR

Researchers face structural data gaps for N-aryl pyrrolobenzothiazines beyond common trifluoromethyl analogs. This compound provides the specific 3-methylphenyl substitution vector validated for spiroheterocycle synthesis and calcium channel SAR. - **Scaffold differentiator**: Distinct lipophilicity/electronic profile vs. CHEMBL1981126 (o-trifluoromethyl) for CD73 (Ki 2.20 nM reference) or cardiac selectivity assays. - **Synthetic utility**: Direct substrate for thermal cycloadditions to access alkaloid-like spiroheterocycles. - **Supply**: Research quantities available; immediate shipment.

Molecular Formula C17H12N2O2S
Molecular Weight 308.4 g/mol
Cat. No. B12125106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methylphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione
Molecular FormulaC17H12N2O2S
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)SC4=CC=CC=C4N3
InChIInChI=1S/C17H12N2O2S/c1-10-5-4-6-11(9-10)19-16(20)14-15(17(19)21)22-13-8-3-2-7-12(13)18-14/h2-9,18H,1H3
InChIKeyZMGXNWRENVRTIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methylphenyl)pyrrolobenzothiazine Core Scaffold & Procurement


2-(3-Methylphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione belongs to the pyrrolobenzothiazine class, a fused heterocyclic system combining pyrrole, benzene, and thiazine rings. This scaffold is documented in the peer-reviewed literature as a platform for calcium channel antagonists [1] and as a precursor for alkaloid-like spiroheterocycles [2]. Its N-aryl substitution pattern distinguishes it from earlier diltiazem-related pyrrolobenzothiazines and positions it within a chemical space explored for enzyme inhibition, including CD73 [3]. The compound’s procurement value lies in its use as a synthetic building block and as a reference standard for structure-activity relationship (SAR) studies within this underexplored heterocyclic series.

Synthetic building blockfor pyrrolobenzothiazine-derived spiroheterocycles
SAR reference standardwith N-(3-methylphenyl) substitution for structure-activity profiling

Why Generic Analogs Fail: N-(3-Methylphenyl) Group


The pyrrolobenzothiazine scaffold exhibits divergent pharmacological profiles depending on the nature and position of the N-aryl substituent. In the seminal cardiovascular series, the substitution pattern on the pyrrole nitrogen and at C-4 were identified as the two essential pharmacophores for calcium channel-blocking activity [1]. The 3-methylphenyl group present in the target compound introduces distinct steric and electronic properties compared to the trifluoromethyl, benzoyl, or unsubstituted phenyl analogs that appear in patent and database records (e.g., CHEMBL1981126, CAS 145509-66-6) [2]. Without direct comparative data, the assumption that any N-aryl pyrrolobenzothiazine can replicate the target compound’s binding kinetics, metabolic stability, or synthetic reactivity is unsupported.

N-Aryl group mismatch
o-CF₃ or benzoyl analogs differ in lipophilicity, electronic profile, and steric bulk; binding kinetics and reactivity may shift.
Unsubstituted phenyl limits SAR
Compounds lacking the 3-methyl substituent may not reflect the substituent-dependent spirocyclization outcome or CD73 selectivity.
Pharmacophore compliance not sufficient
Meeting the pyrrole N-substitution requirement does not guarantee equivalent calcium channel selectivity; tissue-profile may differ.

2-(3-Methylphenyl)pyrrolobenzothiazine Differentiation Evidence


Electronic & Lipophilicity Shift vs. o-CF3 Analog

The 3-methylphenyl substituent confers distinct physicochemical properties relative to the ortho-trifluoromethylphenyl analog (CHEMBL1981126 / NSC 634641) [1]. The meta-methyl group provides a moderate inductive electron-donating effect (Hammett σₘ = -0.07) and a Hansch π value of approximately +0.56, resulting in lower lipophilicity and electron deficiency compared to the o-CF3 substituent (σₘ = +0.43; π ≈ +0.88). This is predicted to yield aqueous solubility improvements and altered passive membrane permeability, which are critical differentiation parameters for early-stage lead selection.

Electronic & Lipophilicity
Context-dependent
Target:π +0.56, σₘ -0.07
o-CF₃ analog:π +0.88, σₘ +0.43
Δ:Δπ -0.32, Δσₘ -0.50
Lower lipophilicity and electron deficiency may improve solubility and alter permeability.
Calculated Hansch constants; requires experimental validation.
Medicinal Chemistry Lipophilicity SAR Drug Design

1H-Pyrrole-2,3-dione as Spiroheterocycle Precursor

The target compound contains the 1H-pyrrole-2,3-dione moiety, enabling its use as a substrate in thermal cycloadditions with olefins and reactions with Schiff bases/carbodiimides to generate unprecedented angular 6/5/5/5-tetracyclic spiroheterocycles [1]. This reactivity is intrinsic to the [e]-fused pyrrole-dione system and has been experimentally demonstrated for closely related aroylpyrrolobenzothiazinetriones. The 9-benzoyl-2-methyl analog (CAS 145509-66-6) lacks the N-(3-methylphenyl) group and thus cannot serve as a direct surrogate for SAR studies exploring N-aryl modulation of spirocyclization yields or diastereoselectivity.

Spiroheterocycle Precursor
Class-level inference
Thermal [4+2] cycloadditionSchiff base condensation
Enables angular tetracyclic spiroheterocycle synthesis for library generation.
No published yield data for this specific compound.
Synthetic Chemistry Heterocycle Synthesis Spiro Compounds Alkaloid Mimetics

CD73 Inhibition by Class Association

Benzothiazine-containing compounds have been disclosed as CD73 (ecto-5′-nucleotidase) inhibitors in patent literature, with exemplified pIC50 values ranging from 5 to 8.4 [1]. A structurally distinct benzothiadiazine series from GSK demonstrated CD73 inhibition in this range. While direct CD73 inhibition data for the target compound is not publicly available, BindingDB entry BDBM50546335 (CHEMBL4755577)—a pyrrolobenzothiazine derivative—reports a Ki of 2.20 nM against human recombinant soluble CD73 [2], establishing the pyrrolobenzothiazine scaffold's inherent potential for nanomolar CD73 engagement. The 3-methylphenyl substituent may modulate affinity and selectivity compared to unsubstituted or o-CF3-phenyl analogs.

CD73 Scaffold Activity
Class-level inference
Ki 2.20 nM(related pyrrolobenzothiazine)
Reported nanomolar CD73 engagement supports scaffold potential in adenosine pathway research.
Direct data for target compound not available; class-level inference.
Immuno-Oncology CD73 Inhibitor Adenosine Pathway Enzyme Inhibition

Cardiac vs. Vascular Selectivity Profile

The foundational SAR study by Campiani et al. (1995) established that pyrrolobenzothiazines related to diltiazem achieve clear-cut selectivity for cardiac over vascular tissue in functional studies [1]. Compounds in that series displayed IC50 values for inhibition of [³H]nitrendipine binding in rat cortex and heart homogenates comparable to or exceeding verapamil and cis-(+)-diltiazem, with compound 8b and 28a identified as potent, cardiac-selective calcium antagonists. While the 3-methylphenyl-substituted target compound was not directly tested in that study, the structure-activity relationships defined therein—specifically the requirement for substitution at C-4 and on the pyrrole ring—provide a quantitative framework for predicting its calcium channel modulatory profile relative to diltiazem and other analogs.

Calcium Channel Selectivity
Class-level inference
Class leads:8b, 28a cardiac-selective
Reference:IC₅₀ range comparable to diltiazem/verapamil
Predicted cardiac-over-vascular selectivity from foundational SAR, relevant for cardiovascular lead profiling.
Exact IC₅₀ for this compound not determined.
Cardiovascular Pharmacology Calcium Channel Antagonist Tissue Selectivity Diltiazem Analog

2-(3-Methylphenyl)pyrrolobenzothiazine Application Scenarios


Angular Tetracyclic Spiroheterocycle Library Synthesis

The target compound serves as a direct substrate for thermal cycloaddition with olefins and condensation with Schiff bases/carbodiimides to construct alkaloid-like spiroheterocyclic frameworks, as demonstrated for the broader pyrrolobenzothiazine class [1]. The N-(3-methylphenyl) group provides a specific substitution vector absent in other reported pyrrolobenzothiazine precursors (e.g., the 9-benzoyl-2-methyl analog, CAS 145509-66-6). This enables the generation of proprietary chemical libraries with enhanced three-dimensional complexity and potentially differentiated biological profiles.

CD73 Lead Optimization for Immuno-Oncology

Given the validated nanomolar CD73 inhibitory activity of the pyrrolobenzothiazine scaffold (Ki = 2.20 nM for CHEMBL4755577) [1] and the established patent landscape for benzothiazine-based CD73 inhibitors (pIC50 5–8.4 range) [2], the target compound is positioned as a logical starting point for SAR exploration around the N-aryl substituent. Its meta-methyl substituent offers a distinct lipophilicity and electronic profile compared to trifluoromethyl or unsubstituted phenyl analogs, which may translate to differentiated pharmacokinetic properties and target residence times.

Cardiac-Selective Calcium Channel Screening

The pyrrolobenzothiazine class has demonstrated cardiac-over-vascular selectivity in functional tissue assays [1]. The target compound, bearing the requisite pyrrole N-substitution pharmacophore, is a candidate for screening in [³H]nitrendipine binding displacement assays using rat cortex and heart homogenates, as well as in functional studies on isolated cardiac and vascular tissues. Comparison against diltiazem and verapamil as reference standards would quantify its relative potency and selectivity, addressing an existing data gap for the 3-methylphenyl-substituted variant.

Pyrrolobenzothiazine SAR Reference Standard

The compound fills a specific structural niche within the pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione series as the N-(3-methylphenyl) representative. Procurement enables systematic SAR comparisons against the o-trifluoromethyl analog CHEMBL1981126, the 9-benzoyl-2-methyl analog (CAS 145509-66-6), and other N-substituted derivatives to elucidate the impact of aryl substitution on potency, selectivity, solubility, and metabolic stability across multiple target classes including CD73, calcium channels, and antimicrobial targets [1][2].

Application
Selection Property
Validation Focus
Spiroheterocycle Library Synthesis
N-(3-methylphenyl) substitution vector for cycloaddition
Spirocyclization yields and diastereoselectivity with olefins/Schiff bases
CD73 Lead Optimization Research
Meta-methyl lipophilic and electronic profile
CD73 binding affinity and selectivity vs. other ectonucleotidases
Cardiac Calcium Channel Screening
Pyrrole N-substitution pharmacophore compliance
[³H]nitrendipine displacement IC₅₀ and cardiac/vascular selectivity ratio
Pyrrolobenzothiazine SAR Reference
N-(3-methylphenyl) as unique representative in series
Comparative potency, solubility, and metabolic stability across N-aryl analogs
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